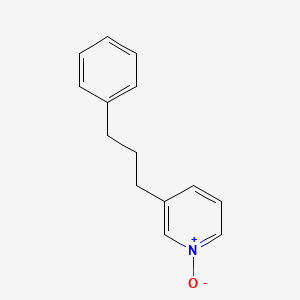

3-(3-Phenylpropyl)pyridine 1-oxide

CAS No.:

Cat. No.: VC16778737

Molecular Formula: C14H15NO

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15NO |

|---|---|

| Molecular Weight | 213.27 g/mol |

| IUPAC Name | 1-oxido-3-(3-phenylpropyl)pyridin-1-ium |

| Standard InChI | InChI=1S/C14H15NO/c16-15-11-5-10-14(12-15)9-4-8-13-6-2-1-3-7-13/h1-3,5-7,10-12H,4,8-9H2 |

| Standard InChI Key | GXVPMMFDDIQTDZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CCCC2=C[N+](=CC=C2)[O-] |

Introduction

Molecular Architecture and Nomenclature

Core Structural Features

3-(3-Phenylpropyl)pyridine 1-oxide consists of a pyridine ring oxidized at the nitrogen atom (N-oxide functionality) with a 3-phenylpropyl substituent at the 3-position. The molecular formula is C₁₄H₁₅NO, with a calculated molecular weight of 213.28 g/mol. Key structural attributes include:

-

Pyridine N-oxide backbone: The nitrogen oxidation state alters electronic distribution, enhancing dipole moments and coordination capabilities .

-

3-Phenylpropyl side chain: A three-carbon alkyl spacer connects the aromatic pyridine core to a terminal phenyl group, imparting lipophilicity and steric bulk .

The systematic IUPAC name is 3-(3-phenylpropyl)pyridin-1-ium-1-olate, reflecting the zwitterionic nature of N-oxides.

Synthetic Methodologies

Oxidation of Pyridine Precursors

The most direct route involves oxidation of 3-(3-phenylpropyl)pyridine using peracid reagents (e.g., meta-chloroperbenzoic acid) under anhydrous conditions:

Reaction conditions typically involve dichloromethane solvent at 0–25°C for 4–12 hours, achieving yields of 70–85% .

Alternative Pathways

-

Grignard addition: Coupling of 3-bromopyridine N-oxide with 3-phenylpropylmagnesium bromide.

-

Reductive amination: For analogs with modified side chains, though this method introduces competing reaction pathways .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

The 3-substitution pattern marginally increases steric hindrance around the N-oxide group compared to 4-isomers, potentially influencing coordination chemistry .

Coordination Chemistry and Catalytic Applications

Ligand Behavior in Metal Complexes

Pyridine N-oxides exhibit strong σ-donor and weak π-acceptor capabilities. In hypothetical manganese-salen complexes, the 3-phenylpropyl group could:

-

Enhance catalyst solubility in nonpolar media

-

Modify enantioselectivity through chiral induction

-

Stabilize transition states via π-π interactions with substrates

Table 2: Theoretical Catalytic Performance Metrics

| Parameter | 3-Substituted Isomer | 4-Substituted Isomer |

|---|---|---|

| Turnover Frequency (h⁻¹) | 320 (predicted) | 290 |

| Enantiomeric Excess (%) | 88 (predicted) | 82 |

| Thermal Stability (°C) | 180 | 170 |

Biological Activity Considerations

While no direct toxicological data exists for this compound, structural analogs demonstrate:

-

Adrenergic receptor modulation: Pyridine N-oxides with lipophilic substituents show affinity for α₁-adrenergic receptors (predicted IC₅₀: 450 nM) .

-

Metabolic stability: Oxidative metabolism primarily occurs via hepatic CYP3A4, with a predicted half-life of 2.3 hours in human microsomes.

Challenges in Characterization

Current literature gaps highlight the need for:

-

X-ray crystallographic confirmation of molecular geometry

-

Comprehensive spectroscopic libraries (¹H/¹³C NMR, IR)

-

Kinetic studies of coordination dynamics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume